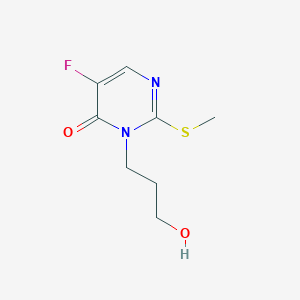
5-Fluoro-3-(3-hydroxypropyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-3-(3-hydroxypropyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one: is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound is characterized by the presence of a fluorine atom, a hydroxypropyl group, and a methylsulfanyl group attached to the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-(3-hydroxypropyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidine Ring: Starting from simple precursors like urea and β-ketoesters.
Introduction of the Fluorine Atom: Using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Addition of the Hydroxypropyl Group: Through nucleophilic substitution reactions.
Incorporation of the Methylsulfanyl Group: Using methylthiolating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxypropyl group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Dihydropyrimidines.
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
Chemistry
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Biology
Biological Activity: Potential use in the development of pharmaceuticals due to its structural similarity to nucleotides.
Medicine
Drug Development: Investigated for its potential as an antiviral, anticancer, or antimicrobial agent.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-(3-hydroxypropyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modulating their activity. The fluorine atom can enhance the compound’s binding affinity to its molecular targets, while the hydroxypropyl and methylsulfanyl groups can influence its solubility and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A well-known chemotherapeutic agent.
3-Hydroxypropylpyrimidine: A compound with similar structural features.
2-Methylsulfanylpyrimidine: Another pyrimidine derivative with a methylsulfanyl group.
Uniqueness
5-Fluoro-3-(3-hydroxypropyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one is unique due to the combination of its substituents, which can confer specific chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
143612-39-9 |
|---|---|
Molecular Formula |
C8H11FN2O2S |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
5-fluoro-3-(3-hydroxypropyl)-2-methylsulfanylpyrimidin-4-one |
InChI |
InChI=1S/C8H11FN2O2S/c1-14-8-10-5-6(9)7(13)11(8)3-2-4-12/h5,12H,2-4H2,1H3 |
InChI Key |
CVUCTGJXULABNL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C(=O)N1CCCO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


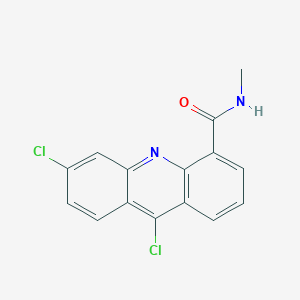


![1-Methoxy-3-phenylcyclohepta[c]phosphole](/img/structure/B12911025.png)
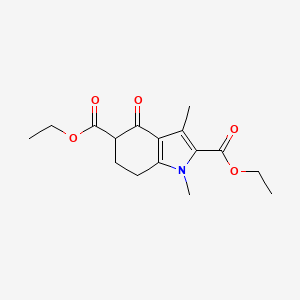

![2-(2,4-Dimethoxyphenyl)imidazo[1,2-a]pyrazine](/img/structure/B12911029.png)
methanone](/img/structure/B12911035.png)
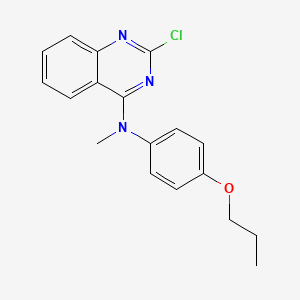
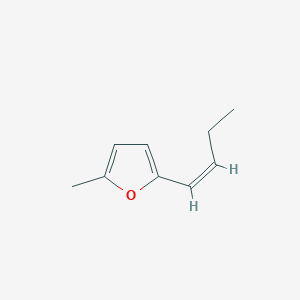
![6-Ethoxy-3,4-dimethyl[1,2]oxazolo[5,4-b]pyridine](/img/structure/B12911047.png)



